molecular formula C17H31NO3 B7852622 N-tridecanoyl-L-Homserine lactone

N-tridecanoyl-L-Homserine lactone

Cat. No.: B7852622
M. Wt: 297.4 g/mol
InChI Key: BWHZLNSEWMAGNV-HNNXBMFYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-tridecanoyl-L-Homserine lactone can be synthesized through a series of chemical reactions involving the acylation of homoserine lactone with tridecanoic acid. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the homoserine lactone and the tridecanoic acid .

Industrial Production Methods: the synthesis methods used in laboratories can be scaled up for industrial purposes, involving similar reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-tridecanoyl-L-Homserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-tridecanoyl-L-Homserine lactone has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

  • N-decanoyl-L-Homserine lactone
  • N-dodecanoyl-L-Homserine lactone
  • N-tetradecanoyl-L-Homserine lactone

Comparison: N-tridecanoyl-L-Homserine lactone is unique due to its rare odd-numbered acyl carbon chain, which distinguishes it from other N-acyl homoserine lactones that typically have even-numbered acyl chains. This structural difference can influence its binding affinity to receptor proteins and its overall biological activity .

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]tridecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)18-15-13-14-21-17(15)20/h15H,2-14H2,1H3,(H,18,19)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHZLNSEWMAGNV-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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